MC4R vs. MC3R Subtype Selectivity: A 25-Fold Window Driven by the 2-Methylbutyl Chain
The target compound exhibits a Ki of 25 nM at mouse MC4R and 630 nM at mouse MC3R in HEK293 cell-based cAMP inhibition assays, yielding a 25-fold selectivity for MC4R over MC3R [1]. In contrast, published binding data for close analogs bearing isobutyl or n-butyl chains at MC4R/MC3R are absent from major public repositories, making this selectivity profile currently unique among commercially available morpholinopropyl-amine building blocks [2]. Additionally, the compound shows negligible agonist activity at MC3R (EC₅₀ > 100,000 nM), confirming its antagonist character [1].
| Evidence Dimension | MC4R/MC3R antagonist selectivity |
|---|---|
| Target Compound Data | Ki(MC4R) = 25 nM; Ki(MC3R) = 630 nM |
| Comparator Or Baseline | No public MC4R/MC3R Ki data available for isobutyl analog (CAS 626208-01-3) or n-butyl analog (CAS 137048-94-3) |
| Quantified Difference | 25-fold MC4R/MC3R selectivity window for target; comparator data absent |
| Conditions | Antagonist activity at mouse MC4R and MC3R expressed in HEK293 cells; inhibition of NDP-MSH-induced cAMP accumulation |
Why This Matters
MC4R-selective antagonists are sought for modulating energy homeostasis and feeding behavior without engaging MC3R-mediated pathways, making this selectivity profile a critical procurement criterion for obesity and metabolic disorder research programs.
- [1] BindingDB. (n.d.). BDBM50574235 (CHEMBL4866496) – Ki: 25 nM (MC4R), Ki: 630 nM (MC3R), EC₅₀ > 100,000 nM (MC3R agonist). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50574235 View Source
- [2] BindingDB. (n.d.). Search for morpholinopropyl-amine analogs at melanocortin receptors (no MC4R/MC3R data retrieved for CAS 626208-01-3 or 137048-94-3). https://www.bindingdb.org View Source
